N-cyclohexyl-N'-(4-isopropylphenyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-8-10-15(11-9-13)18-16(19)17-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKKFKSAJOPFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-cyclohexyl-N'-(4-isopropylphenyl)urea with key analogs:
Key Observations:
Substituent Effects :
- The cyclohexyl group in This compound and CPU confers higher hydrophobicity compared to Isoproturon ’s dimethyl group, likely reducing aqueous solubility .
- The 4-isopropylphenyl group (shared with Isoproturon and IPPU ) enhances lipophilicity, favoring membrane permeability but limiting solubility .
Solubility :
(a) sEH Inhibition Potential
- CPU and TPPU are established sEH inhibitors, with urea scaffolds critical for binding to the enzyme’s catalytic site .
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-N'-(4-isopropylphenyl)urea, and how can reaction yields be optimized?
The compound can be synthesized via urea-forming reactions between cyclohexylamine and 4-isopropylphenyl isocyanate. Optimization involves controlling stoichiometry (1:1 molar ratio), using anhydrous solvents (e.g., dichloromethane or THF), and maintaining temperatures between 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves yields. Monitoring reaction progress with TLC or HPLC ensures completion .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C): Confirms structural integrity, with cyclohexyl protons appearing as multiplet signals (δ 1.2–1.8 ppm) and urea NH protons as broad singlets (δ 5.5–6.5 ppm).
- HPLC/GC : Assesses purity using reversed-phase C18 columns (acetonitrile/water mobile phase) or GC-MS with electron ionization.
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight verification (e.g., [M+H]⁺ peak at m/z 289.2) .
Q. What are the stability considerations under various pH and solvent conditions?
Hydrolysis of the urea moiety occurs under strongly acidic (HCl, >2 M) or basic (NaOH, >1 M) conditions, yielding cyclohexylamine and 4-isopropylphenyl isocyanate. Stability in polar aprotic solvents (DMF, DMSO) is higher than in protic solvents (methanol, water). Long-term storage requires anhydrous conditions at −20°C .
Advanced Research Questions
Q. How does this compound interact with soluble epoxide hydrolase (sEH), and what methodologies identify key binding residues?
The compound acts as a competitive sEH inhibitor by forming hydrogen bonds between its urea oxygen and residues T383/Y466 and NH groups with D335 in the catalytic triad. Methodologies include:
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Discrepancies arise from assay conditions (e.g., enzyme source, pH, substrate concentration). Standardization strategies:
Q. How can QSAR models guide the design of derivatives with improved inhibitory activity?
Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values. Key parameters:
- Hydrophobicity (logP) : Optimal logP 3.5–4.5 enhances membrane permeability.
- Steric parameters : Bulkier substituents (e.g., iodine at the 4-position) improve binding to hydrophobic pockets (e.g., F267/W336 residues) .
Q. What environmental monitoring techniques detect this compound in ecosystems?
- Solid-phase extraction (SPE) : Concentrates the compound from water/soil samples using C18 cartridges.
- LC-MS/MS : Quantifies residues via MRM transitions (e.g., m/z 289→155 for quantification). Detection limits ≤1 ppb in agricultural runoff .
Q. How do structural modifications (e.g., halogen substitution) affect target selectivity?
Halogen substitution (e.g., iodine at the 4-position) increases affinity for epoxide hydrolase 2 (EH2) over sEH due to enhanced hydrophobic interactions. Selectivity is assessed via:
- Enzyme inhibition assays : Compare IC₅₀ values across EH isoforms.
- Thermal shift assays : Measure ΔTm to evaluate binding stabilization .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
